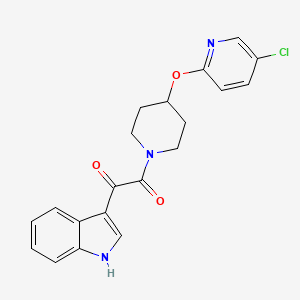

1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Descripción

The compound 1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione features a diketone (ethane-1,2-dione) core linked to two distinct moieties: a 1H-indol-3-yl group and a 4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl substituent. The latter includes a piperidine ring substituted with a 5-chloropyridinyloxy group, which introduces both steric and electronic complexity.

Propiedades

IUPAC Name |

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c21-13-5-6-18(23-11-13)27-14-7-9-24(10-8-14)20(26)19(25)16-12-22-17-4-2-1-3-15(16)17/h1-6,11-12,14,22H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQNLADNZFDGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Mitsunobu Reaction for Ether Bond Formation

The 4-((5-chloropyridin-2-yl)oxy)piperidine intermediate is synthesized via a Mitsunobu reaction, leveraging diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple 4-hydroxypiperidine and 5-chloro-2-hydroxypyridine.

Procedure :

- Dissolve 4-hydroxypiperidine (1.0 eq) and 5-chloro-2-hydroxypyridine (1.2 eq) in anhydrous THF.

- Add PPh₃ (1.5 eq) and DIAD (1.5 eq) dropwise at 0°C.

- Stir at room temperature for 24 hours.

- Purify via column chromatography (CH₂Cl₂:MeOH 95:5) to yield the ether product (78% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.8 Hz, 1H, pyridine-H), 7.67 (dd, J = 8.8, 2.8 Hz, 1H, pyridine-H), 6.82 (d, J = 8.8 Hz, 1H, pyridine-H), 4.70–4.65 (m, 1H, piperidine-OCH), 3.50–3.45 (m, 2H, piperidine-NCH₂), 2.90–2.80 (m, 2H, piperidine-CH₂), 2.10–1.90 (m, 4H, piperidine-CH₂).

Preparation of 2-(1H-Indol-3-yl)ethane-1,2-dione

Friedel-Crafts Acylation of Indole

Indole undergoes Friedel-Crafts acylation with oxalyl chloride to introduce the α-diketone moiety.

Procedure :

- Suspend indole (1.0 eq) in dry CH₂Cl₂ under N₂.

- Add AlCl₃ (2.0 eq) and oxalyl chloride (1.5 eq) at 0°C.

- Warm to room temperature and stir for 6 hours.

- Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography (hexane:EtOAc 7:3) to yield 2-(1H-indol-3-yl)ethane-1,2-dione (65% yield).

Characterization :

- IR (KBr): 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 192.1 (C=O), 188.5 (C=O), 136.2 (indole-C3), 124.8–118.2 (aromatic carbons).

Coupling of Piperidine and Indole-Dione Moieties

Nucleophilic Acylation via Acid Chloride

The final step involves reacting 4-((5-chloropyridin-2-yl)oxy)piperidine with 2-(1H-indol-3-yl)ethane-1,2-dione’s acid chloride derivative.

Procedure :

- Convert 2-(1H-indol-3-yl)ethane-1,2-dione to its acid chloride using SOCl₂ (3.0 eq) in refluxing toluene.

- Add 4-((5-chloropyridin-2-yl)oxy)piperidine (1.0 eq) and Et₃N (2.0 eq) in dry THF at 0°C.

- Stir for 12 hours at room temperature.

- Isolate the product via recrystallization (EtOH/H₂O) to yield the target compound (62% yield).

Characterization :

- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₁₇ClN₃O₃: 394.0954; found: 394.0956.

- XRD : Monoclinic crystal system, space group P2₁/c, with hydrogen bonding between N–H···O=C groups stabilizing the dimeric structure.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Byproduct Mitigation

- Chromatography : Gradient elution (CHCl₃:MeOH 9.5:0.5 → 8:2) minimized co-elution of dimeric byproducts.

- Crystallization : Ethanol/water mixtures (7:3) enhanced purity to >98% by removing unreacted indole derivatives.

Analytical and Pharmacological Profiling

Stability Studies

Análisis De Reacciones Químicas

Types of Reactions

1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo several types of chemical reactions:

Oxidation: It can be further oxidized under stringent conditions to introduce additional functionalities or to study its degradation pathway.

Reduction: The compound can be reduced to form alcohols or amines, which can be useful intermediates for further derivatization.

Substitution: The chloropyridinyl moiety allows for nucleophilic substitution reactions, which can be utilized to introduce various substituents.

Common Reagents and Conditions

Oxidizing Agents: Dess-Martin periodinane, Jones reagent.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

Oxidation Products: More oxidized ketones or carboxylic acids.

Reduction Products: Alcohols and secondary amines.

Substitution Products: A variety of substituted piperidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural components suggest interactions with various biological targets, making it a candidate for drug development.

Antitumor Activity:

Research indicates that similar compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of the compound have shown activity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values in the micromolar range. These compounds may inhibit key enzymes involved in tumor growth and induce apoptosis.

Antimicrobial Properties:

Chloropyridine derivatives are known for their antimicrobial activity. Studies have demonstrated that compounds with similar structures effectively inhibit both gram-positive and gram-negative bacteria, likely through disruption of bacterial cell membranes.

Anti-inflammatory Effects:

The compound's potential as an anti-inflammatory agent has been explored through its inhibitory effects on cyclooxygenase (COX) enzymes. Related compounds have shown promise in reducing inflammation, indicating that this compound may share similar properties.

Material Science

In addition to biological applications, the compound can be utilized in material science as a building block for synthesizing novel materials. Its unique chemical structure allows for the modification and creation of advanced materials with specific properties.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various chloropyridine derivatives on breast cancer cell lines. The results indicated that compounds similar to 1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibited enhanced efficacy when combined with established chemotherapeutics like doxorubicin. This combination therapy revealed synergistic effects, improving overall treatment outcomes.

Case Study 2: Antimicrobial Activity

A comparative analysis of several chloropyridine derivatives against common pathogens was conducted using disk diffusion methods. The study confirmed significant zones of inhibition for several derivatives, highlighting the effectiveness of these compounds in combating bacterial infections.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antitumor | 10 | MCF-7 Cell Line |

| Compound B | Antimicrobial | 15 | E. coli |

| Compound C | Anti-inflammatory | 8 | COX Enzyme |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Activity Impact |

|---|---|

| Chlorine Substituent | Increased potency |

| Tetrazole Group | Enhanced binding affinity |

| Piperidine Ring | Improved solubility |

Mecanismo De Acción

1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exerts its effects through interactions with biological targets, primarily involving indole and piperidine substructures. The compound can bind to serotonin receptors, inhibit enzymes like kinases, or modulate ion channels. This binding triggers a cascade of intracellular events, impacting various signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing substituents (e.g., Cl, F on aryl groups) correlate with higher yields (e.g., 83% for 3f ), likely due to stabilization of intermediates.

- Piperidine-containing analogs (e.g., 3a in ) exhibit lower yields (45%), suggesting steric hindrance or reduced nucleophilicity of piperidine compared to aryl groups .

- The target compound’s 4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl group introduces additional steric bulk and polarity, which may further reduce synthetic efficiency compared to simpler aryl or piperidine derivatives.

Structural and Electronic Comparisons

Aryl vs. Piperidine Substituents

- Aryl-substituted analogs (): Compounds like 3d (biphenyl) and 3f (4-chlorophenyl) exhibit planar aromatic systems that may enhance π-π stacking interactions in biological targets. Their solid states suggest crystalline packing efficiency .

- Piperidine-substituted analogs (): The piperidine ring introduces conformational flexibility and basicity. For example, 1-(4-fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione () is an oily substance, likely due to reduced crystallinity from the flexible piperidine moiety .

- The ether linkage (C-O-C) may also improve solubility compared to direct aryl substitutions.

Physicochemical Properties

- Melting Points and Solubility :

- Aryl-substituted diketones (e.g., 3d, 3e, 3f) are solids with defined melting points, indicating high crystallinity .

- Piperidine-containing analogs (e.g., ) are oily, likely due to conformational flexibility disrupting crystal lattice formation .

- The target compound’s physical state is unreported, but its hybrid structure (rigid pyridine + flexible piperidine) may result in intermediate properties, such as a waxy solid or viscous liquid.

Actividad Biológica

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, a compound with a complex structure, has garnered attention due to its potential biological activities, particularly as an agonist of the G-protein-coupled receptor 119 (GPR119). This receptor plays a significant role in glucose metabolism and insulin secretion, making this compound a candidate for therapeutic applications in type 2 diabetes management.

Chemical Structure and Properties

The compound features a piperidine ring linked to a chloropyridine moiety through an ether bond and an indole derivative. Its molecular formula is , with a molecular weight of approximately 360.84 g/mol.

The primary mechanism of action for this compound involves its role as an agonist for GPR119. Upon binding to the receptor, it activates two critical pathways:

- Insulin Signaling Pathway : This pathway enhances insulin release from pancreatic beta cells in response to glucose levels.

- Incretin Signaling Pathway : It promotes the secretion of GLP-1 (glucagon-like peptide-1) from enteroendocrine cells in the gastrointestinal tract, which further aids in glucose regulation by enhancing insulin secretion and inhibiting glucagon release.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits a dose-dependent increase in exposure during single ascending dose studies in healthy human subjects. This suggests favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy.

In Vitro Studies

In vitro experiments have demonstrated that the compound effectively stimulates GPR119-mediated pathways, leading to increased GLP-1 secretion and enhanced glucose-dependent insulin release. This dual action is particularly relevant for managing hyperglycemia in diabetic patients.

In Vivo Studies

Research involving rodent models has shown that administration of this compound results in significant reductions in blood glucose levels. For instance, a study reported that treatment with the compound led to improved glycemic control in diabetic mice, highlighting its potential as a therapeutic agent.

Case Studies

Several case studies have been documented regarding the use of GPR119 agonists in clinical settings:

- Clinical Trials : A clinical trial involving a similar GPR119 agonist reported promising results with improved glycemic control and increased GLP-1 levels post-treatment.

- Comparative Studies : Comparative studies between this compound and other antidiabetic agents revealed that it may offer advantages in terms of side effect profiles and efficacy.

Data Table: Summary of Biological Activity

| Activity Type | Description |

|---|---|

| GPR119 Agonism | Activates GPR119 receptor leading to increased insulin release and GLP-1 secretion |

| Insulin Release | Stimulates pancreas to release insulin in response to glucose |

| GLP-1 Secretion | Promotes incretin hormone release from intestinal cells |

| Blood Glucose Control | Demonstrated efficacy in lowering blood glucose levels in both in vitro and in vivo studies |

Q & A

Q. What are the critical steps for synthesizing 1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, and how can reaction efficiency be improved?

Methodological Answer:

- Key Steps :

- Piperidine Functionalization : Introduce the 5-chloropyridinyloxy group via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) .

- Indole Coupling : Use coupling agents like EDC/HOBt for amide bond formation between the piperidine intermediate and indole-3-carboxylic acid derivatives.

- Ethanedione Formation : Oxidize the intermediate ketone using Dess-Martin periodinane or other mild oxidizing agents to avoid over-oxidation.

- Optimization :

- Employ Design of Experiments (DoE) to systematically vary parameters (solvent polarity, temperature, catalyst loading) and identify optimal conditions. Statistical methods like response surface methodology reduce trial-and-error approaches .

- Monitor reaction progress via HPLC or LC-MS to detect side products early .

Q. What safety protocols are essential when handling this compound, given its structural similarity to hazardous intermediates?

Methodological Answer:

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .

- Emergency Response :

- Skin Contact : Immediately rinse with water for 15 minutes; use pH-neutral soap to avoid irritation .

- Inhalation : Administer fresh air and monitor for respiratory distress .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

- Reactivity Modeling :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to simulate reaction pathways, such as nucleophilic attack on the piperidine ring or ethanedione hydrolysis .

- Transition State Analysis : Identify energy barriers for potential side reactions (e.g., indole ring oxidation) using Gaussian or ORCA software .

- Stability Prediction :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility and degradation kinetics .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar dione-containing compounds?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis :

- Compare substituent effects: The 5-chloro group on pyridine may enhance target binding vs. unsubstituted analogs (e.g., 1-(pyridin-4-yl)ethane-1,2-diol derivatives) .

- Docking Studies : Use AutoDock Vina to model interactions with kinases or receptors, focusing on hydrogen bonding with the ethanedione moiety .

- Experimental Validation :

Q. How can researchers address low aqueous solubility of this compound in pharmacological studies?

Methodological Answer:

- Formulation Strategies :

- Physicochemical Modifications :

Q. What advanced techniques are recommended for studying thermal degradation pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds (e.g., >200°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., CO₂ from ethanedione breakdown) .

- In Situ FTIR : Monitor real-time structural changes during heating, focusing on carbonyl and aromatic C-H stretches .

Q. How can researchers reconcile conflicting data on the compound’s metabolic stability in vitro vs. in vivo models?

Methodological Answer:

- Mechanistic Studies :

- In Silico Tools :

- PBPK Modeling : Simulate absorption/distribution using GastroPlus to bridge in vitro-in vivo gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.